molecular formula C11H19NO4S B1531860 tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2165579-66-6

tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1531860
CAS No.: 2165579-66-6
M. Wt: 261.34 g/mol
InChI Key: WFBPFUVZXLMDLJ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO4S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme-catalyzed Kinetic Resolution

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate showcases the application of tert-butyl (3R,4R)-3-(acetylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate in achieving high enantioselectivity. This method demonstrates the potential of using enzyme catalysis for the selective synthesis of enantiomerically pure compounds, highlighting the compound's utility in stereochemical controls within organic synthesis (Faigl et al., 2013).

Synthesis of Chiral Auxiliaries and Dipeptides

The compound serves as a precursor for the synthesis of new chiral auxiliaries and dipeptides, exemplified by tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic). This usage underscores its role in the preparation of enantiomerically pure acids and the facilitation of high-selectivity transformations, essential for pharmaceutical synthesis and the study of biological activities (Studer et al., 1995).

Synthesis of Tert-Butyl Thiazolidine Carboxylate

The synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine, which is a key intermediate for the natural product Biotin, illustrates the compound's utility in vitamin and coenzyme synthesis. This application is pivotal for the biosynthesis of fatty acids, sugars, and α-amino acids, showcasing the compound's role in essential metabolic processes (Qin et al., 2014).

Microwave-Assisted Synthesis of Pyrrolidine Derivatives

The microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives from 2-benzyl-tert-butylpyrrolidine-1,2-dicarboxylate indicates the compound's significance in rapid and efficient synthetic protocols. These derivatives exhibit antimicrobial activity, emphasizing the compound's importance in medicinal chemistry for developing new therapeutic agents (Sreekanth & Jha, 2020).

Properties

IUPAC Name

tert-butyl (3R,4R)-3-acetylsulfanyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-7(13)17-9-6-12(5-8(9)14)10(15)16-11(2,3)4/h8-9,14H,5-6H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBPFUVZXLMDLJ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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